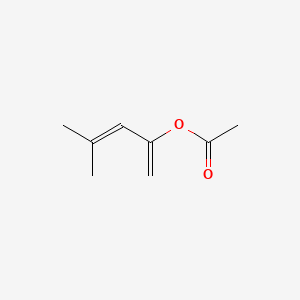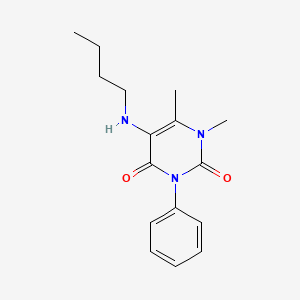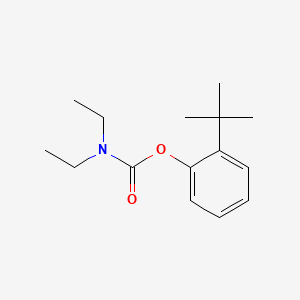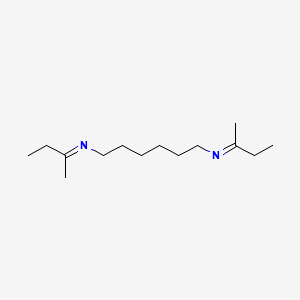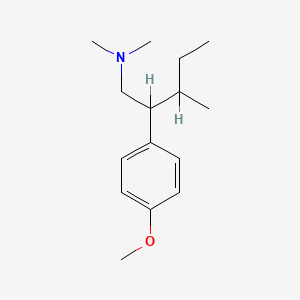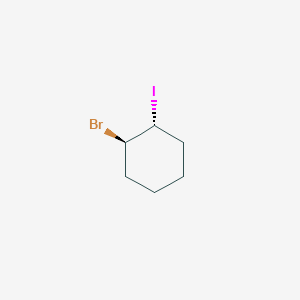
(1R,2R)-1-Bromo-2-iodocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Bromo-2-iodocyclohexane is a chiral organohalide compound with the molecular formula C6H10BrI. This compound is characterized by the presence of both bromine and iodine atoms attached to a cyclohexane ring, making it an interesting subject for stereochemical and synthetic studies. The (1R,2R) notation indicates the specific spatial arrangement of the substituents, which is crucial for its reactivity and interaction with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Bromo-2-iodocyclohexane typically involves the halogenation of cyclohexane derivatives. One common method is the bromination of 2-iodocyclohexanol, which can be achieved using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure the selective formation of the (1R,2R) isomer.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow processes. These methods allow for better control over reaction parameters and can produce larger quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Bromo-2-iodocyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield 1-hydroxy-2-iodocyclohexane, while elimination reactions can produce cyclohexene derivatives.
Scientific Research Applications
(1R,2R)-1-Bromo-2-iodocyclohexane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a stereochemical probe in mechanistic studies.
Biology: The compound can be used to study the effects of halogenated cyclohexanes on biological systems, including their interaction with enzymes and receptors.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with specific stereochemical properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Bromo-2-iodocyclohexane involves its interaction with various molecular targets, depending on the context of its use. In substitution reactions, the compound acts as an electrophile, with the bromine or iodine atoms being replaced by nucleophiles. In biological systems, the compound’s halogen atoms may interact with specific amino acid residues in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-Bromo-2-iodocyclohexane: The enantiomer of (1R,2R)-1-Bromo-2-iodocyclohexane, with opposite spatial arrangement of substituents.
1-Bromo-2-chlorocyclohexane: Similar structure but with a chlorine atom instead of iodine.
1-Iodo-2-fluorocyclohexane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both bromine and iodine atoms. This combination of features makes it particularly useful for studying stereochemical effects and for applications requiring precise control over molecular interactions.
Properties
CAS No. |
34701-03-6 |
|---|---|
Molecular Formula |
C6H10BrI |
Molecular Weight |
288.95 g/mol |
IUPAC Name |
(1R,2R)-1-bromo-2-iodocyclohexane |
InChI |
InChI=1S/C6H10BrI/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
SNRLGKOMTQODJG-PHDIDXHHSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)Br)I |
Canonical SMILES |
C1CCC(C(C1)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
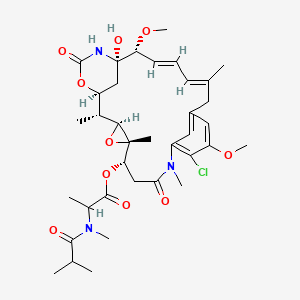
![1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid](/img/structure/B14683334.png)
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)
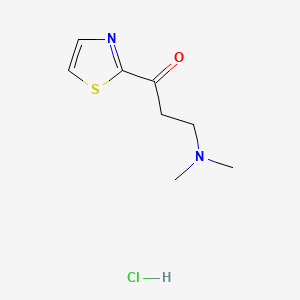
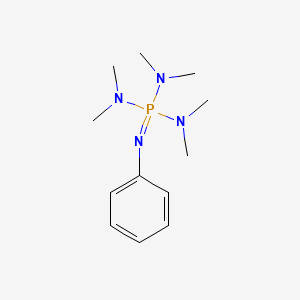
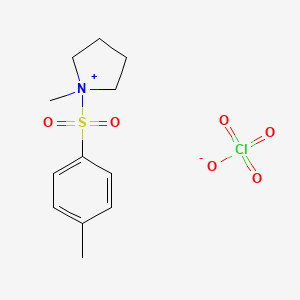
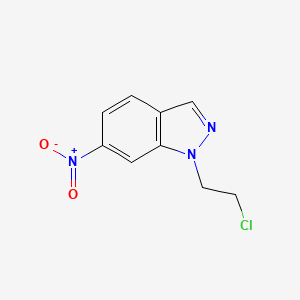
![8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14683367.png)
